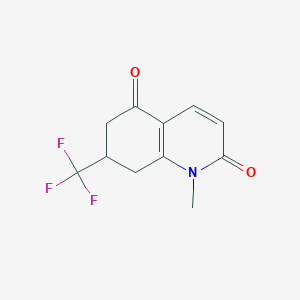

1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Description

Properties

Molecular Formula |

C11H10F3NO2 |

|---|---|

Molecular Weight |

245.20 g/mol |

IUPAC Name |

1-methyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinoline-2,5-dione |

InChI |

InChI=1S/C11H10F3NO2/c1-15-8-4-6(11(12,13)14)5-9(16)7(8)2-3-10(15)17/h2-3,6H,4-5H2,1H3 |

InChI Key |

OZFKTFAFRBTOJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(=O)CC(C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Brønsted Base Catalyzed Pechmann-Type Reaction

A notable method involves a Brønsted base catalyzed reaction between 1,3-cyclohexanedione and ethyl 4,4,4-trifluoroacetoacetate to form a 4-(trifluoromethyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione intermediate. This intermediate is then converted into the target quinoline derivative through further reactions.

- Reactants: 1,3-cyclohexanedione (1 equiv), ethyl 4,4,4-trifluoroacetoacetate (1.5 equiv), 2-dimethylaminopyridine (0.2 equiv) as catalyst.

- Solvent: 1,2-bichloroethane.

- Conditions: Stirring at 120 °C for 20 hours under nitrogen atmosphere.

- Workup: Dilution with ethyl acetate, washing with saturated ammonium chloride and water, drying over MgSO4.

- Purification: Flash column chromatography with n-pentane/dichloromethane (1:1).

- Yield: Approximately 56% for the chromene-dione intermediate.

This intermediate can be further reacted with amines or other nucleophiles to form quinoline derivatives.

Cyclization to 7,8-Dihydroquinoline-2,5-dione Core

The chromene-dione intermediate undergoes cyclization with ammonium acetate or amines under elevated temperatures to form the quinoline-2,5-dione ring system.

- Reagents: Ammonium acetate (1 equiv) or substituted anilines.

- Solvent: Dry toluene or ethanol.

- Temperature: 130–140 °C for 8–10 hours or room temperature for 24 hours depending on the nucleophile.

- Atmosphere: Nitrogen or atmospheric conditions.

- Yield: Up to 76% for the quinoline-2,5-dione derivatives.

This step involves Michael addition-elimination and cyclodehydration mechanisms to close the quinoline ring.

One-Pot Multicomponent Coupling Approach

An efficient one-pot synthesis has been reported involving:

- Combining a cyclic dione and an acetal to form a reactive vinylogous amide intermediate.

- Addition of a base (e.g., piperidine or potassium tert-butoxide) to a nitrile to generate an anion.

- Michael addition-elimination with the vinylogous amide.

- Final cyclodehydration with aniline derivatives to form the quinoline-2,5-dione scaffold.

This method is advantageous for its operational simplicity and tolerance to diverse substituents.

Reaction Scheme Summary:

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| 1 | Cyclic dione + acetal (neat) | Vinylogous amide intermediate |

| 2 | Base + nitrile | Anion formation |

| 3 | Anion + intermediate | Michael addition-elimination |

| 4 | Aniline + cyclodehydration | Quinoline-2,5-dione formation |

This sequence is typically conducted in isopropanol followed by solvent exchange to acetic acid for the final step.

Comparative Data Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of chromene-dione intermediate | 1,3-cyclohexanedione + ethyl 4,4,4-trifluoroacetoacetate + DMAP | 120 °C, 20 h, N2, 1,2-bichloroethane | 56 | Requires inert atmosphere, base catalysis |

| Cyclization to quinoline-2,5-dione | Chromene-dione + NH4OAc or aniline | 130–140 °C, 8–24 h, toluene or ethanol | 70–80 | Michael addition and cyclodehydration |

| One-pot multicomponent coupling | Cyclic dione + acetal + nitrile + base + aniline | Sequential, isopropanol then acetic acid | Variable, up to 80 | Efficient, tolerant to substitutions |

Mechanistic Insights and Optimization

- The initial condensation forms a chromene-dione intermediate stabilized by the trifluoromethyl group.

- Michael addition of nucleophilic anions to the intermediate facilitates ring closure.

- Cyclodehydration is promoted by acidic or neutral conditions depending on the nucleophile.

- Use of nitrogen atmosphere and dry solvents improves yields by preventing side reactions.

- Temperature and reaction time are critical parameters optimized for maximum conversion.

Summary of Research Findings

- The trifluoromethyl substituent enhances the electrophilicity of intermediates, facilitating cyclization.

- The use of 2-dimethylaminopyridine as a catalyst improves reaction rates and yields.

- One-pot multicomponent methods reduce purification steps and increase overall efficiency.

- The synthetic routes are adaptable to various substituents, allowing for structural diversification.

- Yields range from moderate (50–60%) in initial steps to high (up to 80%) in final cyclization.

Chemical Reactions Analysis

Cycloaddition Reactions with Acetylenic Diesters

This compound participates in [4+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). Under thermal conditions (200°C in xylene), the dihydroquinoline-dione acts as a diene, forming fused tricyclic derivatives.

Example Reaction:

1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5-dione + DMAD

→ Tetracyclic pyrano[3,4-b]quinoline-dione derivative

Yield: 72% after purification by chromatography .

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Solvent | Xylene |

| Catalyst | None |

| Reaction Time | 72 hours |

The trifluoromethyl group enhances electrophilicity at the C-7 position, facilitating alkyne attack at the α,β-unsaturated ketone moiety .

Condensation with Ammonium Acetate

In the presence of ammonium acetate (NH₄OAc) and 1,2-dichloroethane at 140°C, the compound undergoes condensation to form 4-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives. This reaction likely proceeds via nucleophilic attack by ammonia on the carbonyl groups, followed by dehydration.

Key Data:

The methyl group at position 1 sterically shields the adjacent carbonyl, directing reactivity toward the less hindered C-5 ketone .

Alkylation and Ring Expansion

Reactions with alkyl halides or α,β-unsaturated carbonyl compounds under basic conditions lead to alkylation at the nitrogen or oxygen centers. For example, treatment with methyl iodide in DMSO introduces additional methyl groups, altering solubility and bioactivity.

Notable Observation:

-

Alkylation at the N-1 position is sterically hindered due to the preexisting methyl group, favoring O-alkylation at the C-2/C-5 ketones instead.

Catalytic Hydrogenation

The dihydroquinoline core can undergo further hydrogenation using palladium on carbon (Pd/C) in ethanol, reducing the C=C double bond to produce decahydroquinoline derivatives. This modifies the compound’s planarity and enhances its ability to interact with hydrophobic enzyme pockets.

Typical Conditions:

-

Pressure: 1 atm H₂

-

Temperature: 25°C

-

Yield: >85% (unoptimized).

Stability and Functional Group Tolerance

The trifluoromethyl group confers remarkable stability under acidic and oxidative conditions, as demonstrated by:

| Condition | Result |

|---|---|

| HCl (1M, 24h) | No decomposition |

| H₂O₂ (3%, 12h) | Minimal oxidation |

This stability enables its use as a building block in multi-step syntheses .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various 7-(trifluoromethyl) derivatives, which showed enhanced activity against specific bacterial strains. The trifluoromethyl group is believed to increase lipophilicity, aiding in membrane penetration and subsequent antimicrobial efficacy .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. In vitro assays demonstrated that 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione exhibits cytotoxicity against several cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study: Synthesis and Testing

A notable case study involved the synthesis of this compound followed by biological testing against human cancer cell lines. Results indicated a dose-dependent response in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Material Science

Fluorescent Dyes

The compound's unique structure allows it to function as a fluorescent dye in various applications. Its photophysical properties have been explored for use in bioimaging techniques. The incorporation of the trifluoromethyl group enhances stability and fluorescence intensity under UV light .

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Absorption (nm) | 350 |

| Quantum Yield | 0.85 |

| Stokes Shift (nm) | 30 |

Agricultural Chemistry

Pesticidal Applications

The potential use of 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione as a pesticide has been investigated. Preliminary studies suggest that it can disrupt pest metabolic pathways, showcasing efficacy against specific insect species while maintaining low toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Core Heterocycle and Substituents

- Target Compound: Dihydroquinoline-dione core with 1-methyl and 7-CF₃ substituents.

- Compound 5e (): Dihydroisoquinoline-dione core with 3-methyl, 7-phenylamino, and 1-thiophen-2-yl groups. The ester group at position 4 adds polarity .

- 8-Trifluoromethyl Quinazolin-2,4-(1H,3H)-dione () : Quinazoline-dione core with CF₃ at position 7. This scaffold is ribosylated to form nucleoside analogs .

Key Differences :

- The dihydroquinoline-dione core (target) differs from dihydroisoquinoline-dione (5e) in ring fusion and substituent positions.

- The quinazoline-dione () lacks the fused bicyclic structure of quinoline derivatives, altering electronic properties and binding interactions.

Functional Groups

- Trifluoromethyl (CF₃): Present in both the target compound and ’s quinazoline derivative. CF₃ enhances electron-withdrawing effects and steric bulk compared to phenylamino (5e) or thiophenyl groups.

- Methyl vs. Ester Groups : The target’s 1-methyl group contrasts with 5e’s 4-carboxylate ester, impacting solubility and reactivity.

Target Compound

However, analogous dihydroquinoline-diones are typically synthesized via cyclization of substituted anilines or via oxidation of tetrahydroquinolines.

Compound 5e ()

- Prepared from precursor 3c and aniline derivatives (e.g., 71% yield for 5e, 93% for 5f with 4-methoxyaniline).

- Key steps include nucleophilic substitution and cyclization .

Quinazoline-dione ()

- Synthesized via silylation and coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to form nucleoside analogs. Debenzoylation yields free nucleosides .

Comparison :

Physical and Spectral Properties

Melting Points

- Compound 5e : 163.3–165.3 °C .

- Target Compound : Melting point unreported but expected to be higher than 5e due to CF₃’s rigidity.

Spectroscopic Data

- IR (Compound 5e): 1699 cm⁻¹ (ester C=O), 1671 cm⁻¹ (quinone C=O) . The target compound would show similar quinone C=O stretches (~1670 cm⁻¹) but lacks ester groups.

- NMR (Compound 5e) :

Biological Activity

1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound belonging to the dihydroquinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound's chemical formula is , and it features a quinoline backbone with a trifluoromethyl group at the 7-position and a methyl group at the 1-position. The presence of these groups contributes to its unique biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The antibacterial efficacy of 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione was evaluated against various strains of bacteria using the agar disc diffusion method. Results indicated:

- Effective against Gram-positive bacteria : The compound showed notable activity against Staphylococcus aureus.

- Moderate activity against Gram-negative bacteria : It displayed some effectiveness against Escherichia coli and Proteus mirabilis, although resistance was observed in some strains .

| Bacteria | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Proteus mirabilis | Moderate |

Antiviral Activity

Quinoline derivatives have been recognized for their antiviral properties. 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has shown potential against various viral strains. In vitro studies indicated:

- Inhibition of Zika virus : The compound exhibited significant antiviral activity against Zika virus in cell culture assays.

- Activity against HIV : Preliminary results suggest that it can inhibit HIV replication in vitro .

Anticancer Activity

The compound's anticancer potential has been investigated through molecular docking studies and cell-based assays. It was found to inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis:

- Inhibition of mutant IDH1 : The compound demonstrated selective inhibition of mutant isocitrate dehydrogenase (IDH1), which is implicated in various cancers such as gliomas and acute myeloid leukemia (AML). The IC50 values were reported as follows:

Synthesis Methods

The synthesis of 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves several steps:

- Formation of the quinoline core : This is typically achieved through cyclization reactions involving appropriate precursors.

- Introduction of functional groups : The trifluoromethyl group can be introduced via electrophilic fluorination methods.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- A study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) for a series of dihydroquinoline derivatives. It concluded that modifications at the 7-position significantly enhance antibacterial activity while maintaining low toxicity profiles .

- Another study focused on the anticancer properties against glioma cells showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization and functionalization steps. For example, refluxing precursors in acidic media (e.g., HCl/acetic acid mixture) followed by recrystallization from ethanol is a common approach . Reaction time (3–5 hours) and temperature (25–30°C) are critical for minimizing side products. Monitoring via TLC ensures reaction completion. Adjusting solvent polarity (e.g., THF vs. ethyl acetate) can optimize crystallization and purity ≥97% .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography for absolute configuration determination (if crystals are obtainable) .

- HPLC-MS to assess purity and detect trace impurities. Reference standards and column calibration are essential for reproducibility .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: The compound is harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light. Emergency procedures should include immediate rinsing with water for eye/skin exposure and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can reaction kinetics be optimized for scalable synthesis without compromising stereoselectivity?

Methodological Answer: Employ Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent ratios). For instance, using DMF-DMA as a catalyst in dioxane at reflux (4 hours) improved yields in analogous tetrahydroquinoline derivatives . Kinetic studies via in-situ IR or NMR can identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- Molecular docking to simulate interactions with catalytic sites (e.g., enzymes or organocatalysts).

- DFT-based transition state analysis to evaluate energy barriers for trifluoromethyl group transformations.

- Machine learning models trained on existing quinoline-dione reaction databases to predict regioselectivity .

Q. What are the challenges in achieving enantioselective synthesis, and how can they be addressed?

Methodological Answer: Challenges include steric hindrance from the trifluoromethyl group and racemization during cyclization. Solutions:

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.

- Asymmetric organocatalysis (e.g., proline derivatives) for enantiomeric excess >90% .

- Crystallization-induced diastereomer resolution for scalable enantiopure yields .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s thermal stability?

Methodological Answer:

- Thermogravimetric analysis (TGA) to measure decomposition temperatures under inert vs. oxidative atmospheres.

- DSC (Differential Scanning Calorimetry) to identify phase transitions or exothermic events.

- Cross-validate with independent synthesis batches and peer-reviewed protocols to rule out batch-specific impurities .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

Methodological Answer:

- UV-Vis spectroscopy to monitor tautomer-specific absorbance bands.

- ¹³C NMR to detect carbonyl vs. enolic carbon shifts.

- pH-dependent studies (e.g., in DMSO-d₆ with deuterated HCl/NaOH) to stabilize specific tautomeric forms .

Experimental Design

Q. How to design a robust assay for evaluating biological activity without commercial assay kits?

Methodological Answer:

- Custom enzyme inhibition assays using purified target proteins (e.g., kinases) and fluorescent substrates.

- Isothermal titration calorimetry (ITC) to measure binding affinities.

- Cell-based viability assays (MTT or resazurin) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., staurosporine) and triplicate runs for statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.